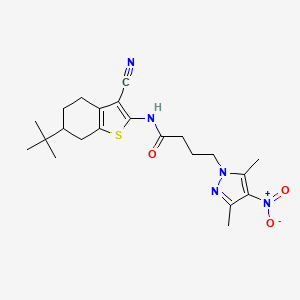
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride
Descripción general
Descripción
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally similar to tramadol. It is a potent μ-opioid receptor agonist and has been found to be effective in treating moderate to severe pain.
Mecanismo De Acción
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride is a potent μ-opioid receptor agonist. It binds to the μ-opioid receptor and activates it, resulting in the inhibition of pain signals. This mechanism of action is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride are similar to those of other opioids. It can cause respiratory depression, sedation, and euphoria. It can also lead to the development of tolerance and dependence with long-term use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride has several advantages for lab experiments. It is a potent μ-opioid receptor agonist and can be used to study the effects of opioids on the body. Additionally, it has been extensively studied and its mechanism of action is well understood. However, its use in lab experiments is limited by its potential for abuse and dependence.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride. One direction is the development of new opioid analgesics that are less addictive and have fewer side effects. Another direction is the study of the effects of opioids on different populations, such as the elderly and children. Finally, the use of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride in the treatment of opioid addiction and withdrawal symptoms should be further explored.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride has been extensively studied for its analgesic properties. It has been found to be effective in treating moderate to severe pain and has been used in clinical settings for this purpose. Additionally, it has been studied for its potential use in treating opioid addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-4-22-18-16(19)10-14(11-17(18)21-3)12-20-13(2)15-8-6-5-7-9-15;/h5-11,13,20H,4,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUONEDDUVMPFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(C)C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)

![N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
![N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4227045.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)

![4,7,7-trimethyl-N-(5-nitro-1,3-thiazol-2-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4227054.png)




![{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4227107.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227128.png)